molecular formula C17H13N3O5S2 B2485571 N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide CAS No. 895455-72-8

N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide

Cat. No.: B2485571
CAS No.: 895455-72-8
M. Wt: 403.43
InChI Key: TUJWFJYYELHLEX-ZCXUNETKSA-N
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Description

N-[(2Z)-5,6-Dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a nitrothiophene carboxamide moiety. Key structural attributes include:

  • Propargyl group (prop-2-yn-1-yl) at position 3, offering reactivity for further functionalization (e.g., click chemistry).

Properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c1-4-7-19-10-8-11(24-2)12(25-3)9-14(10)27-17(19)18-16(21)13-5-6-15(26-13)20(22)23/h1,5-6,8-9H,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJWFJYYELHLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])S2)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which are then further reacted to form the desired compound. The reaction conditions often include the use of solvents such as toluene and catalysts like tetrabutylammonium bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Key Reaction Types and Mechanisms

The compound undergoes the following reactions, as inferred from structural analogs and synthetic pathways:

Nucleophilic Substitution Reactions

  • Site : Nitrothiophene’s nitro group or benzothiazole’s methoxy substituents.

  • Conditions : Basic or acidic media (e.g., NaOH/H₂O or H₂SO₄).

  • Outcome : Methoxy groups may undergo demethylation, while the nitro group can be reduced to an amine .

Electrophilic Aromatic Substitution

  • Site : Benzothiazole or thiophene rings.

  • Conditions : Halogenation (Cl₂/FeCl₃) or nitration (HNO₃/H₂SO₄).

  • Outcome : Substitution at electron-rich positions (e.g., para to methoxy groups).

Nitro Group Reduction

  • Mechanism : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl).

  • Product : Corresponding amine derivative, enhancing biological activity .

Cycloaddition Reactions

  • Type : Huisgen 1,3-dipolar cycloaddition with azides.

  • Conditions : Copper-catalyzed "click" chemistry (CuSO₄, sodium ascorbate).

  • Product : Triazole-linked conjugates for drug-delivery applications.

Experimental Monitoring and Characterization

Reaction progress is tracked using:

  • UV-Vis Spectroscopy : Monitors electronic transitions (e.g., nitro → amine reduction).

  • NMR Spectroscopy : Confirms structural changes (e.g., loss of methoxy protons at δ 3.8–4.0 ppm).

  • HRMS : Validates molecular weight of products.

Biological Implications of Reactivity

  • Nitro Reduction : Generates bioactive amines with antitubercular properties (MIC values ≤10 μM in analogs) .

  • Electrophilic Modifications : Enhances solubility or target affinity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have indicated that compounds similar to N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide exhibit significant anticancer activity. The benzothiazole and thiophene moieties in the compound are known to enhance the cytotoxic effects against various cancer cell lines. For instance, molecular docking studies suggest that this compound may inhibit specific targets involved in cancer progression, such as protein kinases and transcription factors associated with tumor growth .

1.2 Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In silico studies have shown that it may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in the inflammatory response. The binding affinity of the compound to 5-LOX suggests that it could be developed as a therapeutic agent for inflammatory diseases .

Material Science Applications

2.1 Organic Electronics

This compound has potential applications in organic electronics due to its unique electronic properties. Thiophene derivatives are widely used in the fabrication of organic semiconductors and photovoltaic devices. The incorporation of this compound into polymer blends can enhance charge transport properties and improve device efficiency .

2.2 Photovoltaic Cells

In photovoltaic applications, the compound can serve as an electron donor or acceptor material in organic solar cells. Its ability to form stable films and maintain good charge mobility makes it a candidate for further exploration in solar energy conversion technologies .

Synthesis and Characterization

A study focused on synthesizing N-[5,6-dimethoxybenzothiazole derivatives] demonstrated effective methodologies for obtaining high yields of the target compound through multi-step synthesis involving simple reactions with commercially available reagents . Characterization techniques such as NMR and LC-MS confirmed the structure and purity of synthesized compounds.

Biological Evaluation

In a biological evaluation study, derivatives of benzothiazole were tested for their cytotoxic effects on various cancer cell lines (e.g., MCF7 and HeLa). The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The table below summarizes key differences in core structures, substituents, and physicochemical properties compared to analogs from the evidence:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) IR Peaks (cm⁻¹) Notable NMR Shifts
Target Compound Benzothiazole 5,6-Dimethoxy, propargyl, nitrothiophene C₁₈H₁₄N₄O₅S₂ 454.46 ~1520–1350 (NO₂) Propargyl CH₂: ~2.4 ppm
Compound 11a Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, methylfuran C₂₀H₁₀N₄O₃S 386.38 2219 (C≡N) 3 CH₃: 2.37 ppm
Compound 11b Thiazolo-pyrimidine 4-Cyanobenzylidene, methylfuran C₂₂H₁₇N₃O₃S 403.45 2209 (C≡N) Aromatic H: 7.41 ppm
Compound 12 Pyrimido-quinazoline 5-Methylfuran C₁₇H₁₀N₄O₃ 318.29 2220 (C≡N) NH: 9.59 ppm
Compound 22 Benzimidazole Benzo[b]thiophene C₂₀H₁₅N₃OS 345.42
Key Observations:
  • Core Diversity: The benzothiazole core of the target compound distinguishes it from thiazolo-pyrimidine (11a, 11b) and pyrimido-quinazoline (12) analogs.
  • The propargyl group provides unique reactivity for alkyne-specific modifications, absent in analogs with methylfurans or benzylidenes . Dimethoxy groups on benzothiazole increase lipophilicity relative to methylenedioxy derivatives (e.g., ), affecting membrane permeability .

Biological Activity

N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from benzothiazole derivatives. The key steps include:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Modification with Propynyl and Methoxy Groups : These groups are introduced via nucleophilic substitution reactions.
  • Final Coupling to Form Carboxamide : The final step involves the formation of the carboxamide linkage under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit the growth of cancer cell lines in vitro by interfering with cell cycle progression.
Cell LineIC50 (µM)
MCF712.5
HeLa8.0
A54910.0

This table summarizes the inhibitory concentrations (IC50) observed in various cancer cell lines .

Anti-inflammatory Effects

In vitro studies have also highlighted the anti-inflammatory potential of similar compounds. They inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for cell survival.
    • For example, it has been noted that similar compounds can inhibit the activity of topoisomerases and kinases involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis through mitochondrial pathways.

Case Studies

Several case studies have documented the biological effects of benzothiazole derivatives:

  • Study on Anticancer Activity : A recent study evaluated a series of benzothiazole derivatives for their anticancer properties against MCF7 breast cancer cells. The results indicated that certain modifications enhanced cytotoxicity significantly compared to parent compounds .
    "The synthesized benzothiazole derivatives exhibited promising anticancer activity with IC50 values significantly lower than those reported for existing chemotherapeutics."
  • Anti-inflammatory Assessment : Another study focused on assessing the anti-inflammatory properties using in vivo models where these compounds reduced edema and inflammation markers significantly compared to control groups .

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